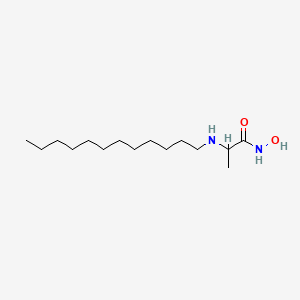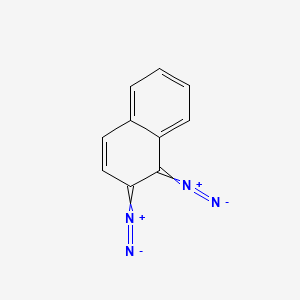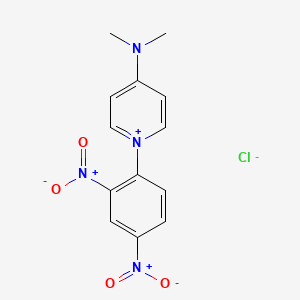
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a dimethylamino group and a dinitrophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride typically involves the reaction of 4-(dimethylamino)pyridine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups under the influence of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to amino-substituted pyridinium compounds.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets through various pathways:
Molecular Targets:
Pathways Involved: The electronic properties of the compound allow it to participate in electron transfer reactions, making it useful in studies related to redox biology and photochemistry.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Shares the dimethylamino group but lacks the dinitrophenyl substitution.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but differs in the rest of the structure.
N-Methylpyridinium chloride: Similar pyridinium core but with different substituents.
Uniqueness
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride stands out due to its combination of a dimethylamino group and a dinitrophenyl group on a pyridinium core. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
110465-52-6 |
|---|---|
Molecular Formula |
C13H13ClN4O4 |
Molecular Weight |
324.72 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C13H13N4O4.ClH/c1-14(2)10-5-7-15(8-6-10)12-4-3-11(16(18)19)9-13(12)17(20)21;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI Key |
CZJHQCIINFVVPU-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


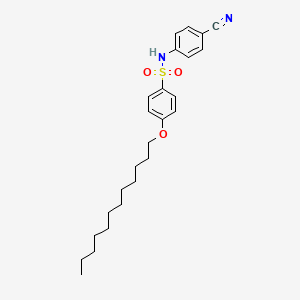
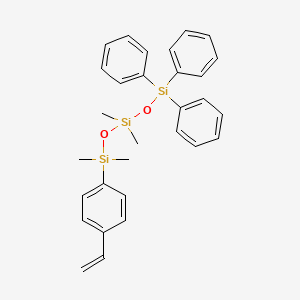
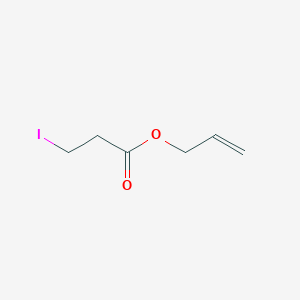

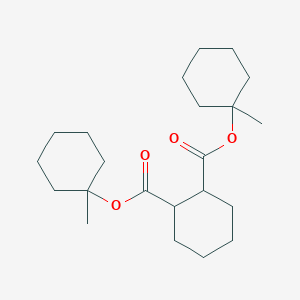
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
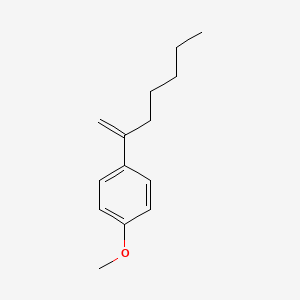

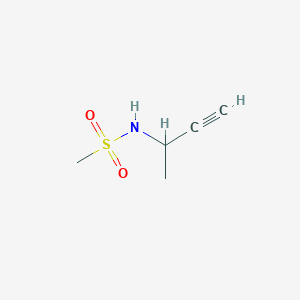
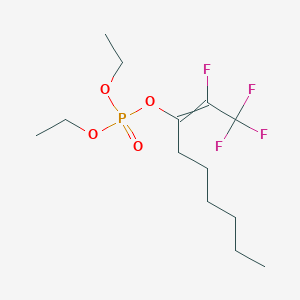
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
